Afimetoran Afimetoran Afimetoran is an immunomodulator and an antagonist of toll-like receptors 7 and 8. It is also is under investigation in clinical trial NCT04269356 (Study to Assess the Way the Body Absorbs, Distributes, Breaks Down and Eliminates Radioactive BMS-986256 in Healthy Male Participants).
Brand Name: Vulcanchem
CAS No.: 2171019-55-7
VCID: VC8346117
InChI: InChI=1S/C26H32N6O/c1-15(2)24-20-11-19(18-7-9-31(10-8-18)13-23(27)33)5-6-22(20)30-25(24)21-12-32-26(28-14-29-32)17(4)16(21)3/h5-6,11-12,14-15,18,30H,7-10,13H2,1-4H3,(H2,27,33)
SMILES: CC1=C(C2=NC=NN2C=C1C3=C(C4=C(N3)C=CC(=C4)C5CCN(CC5)CC(=O)N)C(C)C)C
Molecular Formula: C26H32N6O
Molecular Weight: 444.6 g/mol

Afimetoran

CAS No.: 2171019-55-7

Cat. No.: VC8346117

Molecular Formula: C26H32N6O

Molecular Weight: 444.6 g/mol

* For research use only. Not for human or veterinary use.

Afimetoran - 2171019-55-7

Specification

CAS No. 2171019-55-7
Molecular Formula C26H32N6O
Molecular Weight 444.6 g/mol
IUPAC Name 2-[4-[2-(7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-3-propan-2-yl-1H-indol-5-yl]piperidin-1-yl]acetamide
Standard InChI InChI=1S/C26H32N6O/c1-15(2)24-20-11-19(18-7-9-31(10-8-18)13-23(27)33)5-6-22(20)30-25(24)21-12-32-26(28-14-29-32)17(4)16(21)3/h5-6,11-12,14-15,18,30H,7-10,13H2,1-4H3,(H2,27,33)
Standard InChI Key SNFVHLQYHFQOEP-UHFFFAOYSA-N
SMILES CC1=C(C2=NC=NN2C=C1C3=C(C4=C(N3)C=CC(=C4)C5CCN(CC5)CC(=O)N)C(C)C)C
Canonical SMILES CC1=C(C2=NC=NN2C=C1C3=C(C4=C(N3)C=CC(=C4)C5CCN(CC5)CC(=O)N)C(C)C)C

Introduction

Chemical and Pharmacological Properties

Structural Characteristics

The molecular structure of Afimetoran features:

  • A triazolopyridine core linked to an indole moiety

  • Piperidine and acetamide functional groups enabling TLR7/8 binding

  • Methyl and isopropyl substituents optimizing pharmacokinetic properties

Table 1: Key Chemical Properties of Afimetoran

PropertyValue
IUPAC Name2-[4-(2-{7,8-dimethyl-[1, triazolo[1,5-a]pyridin-6-yl}-3-isopropyl-1H-indol-5-yl)piperidin-1-yl]acetamide
Molecular FormulaC26H32N6O\text{C}_{26}\text{H}_{32}\text{N}_6\text{O}
Molecular Weight444.6 g/mol
CAS Registry Number2171019-55-7
Route of AdministrationOral

Pharmacokinetic Profile

Preclinical studies indicate:

  • High oral bioavailability (>70% in primate models)

  • Linear pharmacokinetics across 10-100 mg doses

  • Terminal half-life of 12-18 hours supporting once-daily dosing

Mechanism of Action: TLR7/8 Inhibition

Afimetoran exerts therapeutic effects through dual inhibition of TLR7 and TLR8, key receptors in nucleic acid recognition. This mechanism disrupts pathogenic signaling cascades in lupus:

  • Pathway Modulation:

    • Blocks downstream NF-κB and interferon regulatory factor (IRF) activation

    • Reduces production of pro-inflammatory cytokines (IFN-α, TNF-α, IL-6)

    • Suppresses autoreactive B cell differentiation and autoantibody production

  • Therapeutic Rationale:

    • TLR7 gene polymorphisms correlate with SLE susceptibility

    • Endosomal TLR overactivation drives interferon signatures in 60-80% of lupus patients

    • Dual TLR7/8 inhibition may prevent compensatory signaling observed with single-target agents

Clinical Development Program

Phase 1b Trial in Cutaneous Lupus (NCT04493541)

This randomized, double-blind study (n=13) established foundational safety and efficacy data:

Table 2: Phase 1b Trial Outcomes

ParameterAfimetoran (n=8)Placebo (n=5)
CLASI-A Reduction at Week 1642.3%15.6%
Steroid Dose Reduction62.5%20%
Treatment-Emergent AEs37.5%40%
Serious AEs0%0%

Key findings:

  • 30 mg daily dose demonstrated statistically significant improvement in cutaneous lesions (p<0.05p < 0.05)

  • Rapid onset of effect observed by Week 4

  • No retinal toxicity or laboratory abnormalities detected

Ongoing Phase 2 Trial in SLE (NCT04855696)

This multicenter study (target enrollment: 240 patients) evaluates:

  • Primary endpoint: SLE Responder Index-4 (SRI-4) at Week 52

  • Secondary endpoints:

    • British Isles Lupus Assessment Group (BILAG) improvement

    • Cumulative steroid dose reduction

    • Health-related quality of life metrics (LupusQoL)

Comparative Analysis with Existing Therapies

Table 3: Therapeutic Positioning of Afimetoran

ParameterAfimetoranAntimalarialsBiologics
AdministrationOralOralSubcutaneous/IV
MechanismTLR7/8 inhibitionLysosomal pH modulationB cell depletion
Onset of Action4-8 weeks12-24 weeks8-16 weeks
Long-Term SafetyFavorableRetinal riskInfection risk

Future Directions and Research Opportunities

  • Expansion into Other Autoimmune Indications:

    • Preclinical models suggest potential in Sjögren's syndrome and dermatomyositis

    • Phase 2 planning underway for lupus nephritis subset

  • Combination Therapy Strategies:

    • Synergy testing with anti-CD20 biologics (e.g., rituximab)

    • Rational pairing with IFN-α inhibitors

  • Biomarker Development:

    • Validation of TLR7 gene expression signatures as predictive markers

    • Correlation of IFN-γ/IL-10 ratios with treatment response

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator